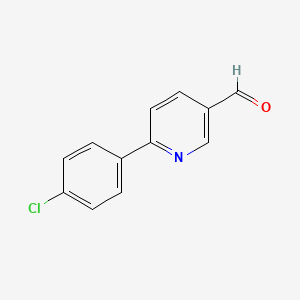
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by DFT calculations using various functional and basis sets . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized from dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction. These carbaldehydes can further react with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolopyridines, respectively (Quiroga et al., 2010).
Preparation of Novel Pyridine Derivatives A study on the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involved the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various phenyl ethanones and cyanoacetate or malononitrile, demonstrating the compound's utility in forming new pyridine derivatives (Khalifa et al., 2017).
Antimicrobial Activity of Chalcones and Oxopyrimidines The synthesis and biological study of heterosubstituted chalcones and oxopyrimidines, derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, revealed potential antimicrobial activity. These compounds were prepared through reaction with aryl acetophenone and screened for their antimicrobial properties (Joshi et al., 2012).
Atom Transfer Radical Polymerization In the field of polymer chemistry, 2-pyridinecarbaldehyde imines, including derivatives like 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, have been used in atom transfer radical polymerization. This technique involves copper(I) bromides and alkyl bromides, showcasing the compound's versatility in polymer synthesis (Haddleton et al., 1997).
Synthesis of Antioxidant and Antiradical Compounds The compound has been utilized in the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were further examined for their antioxidant and antiradical activities. This highlights its role in developing compounds with potential health benefits (Bekircan et al., 2008).
Molecular Docking and Antimicrobial Activity Studies A comprehensive study involving molecular structure, spectroscopic analysis, quantum chemical evaluations, and antimicrobial activity assessment of a related compound, 3-(4-Chlorophenyl)-5-4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl methanone, was conducted. This research demonstrates the compound's multifaceted applications, including its potential in drug discovery (Sivakumar et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVVTYCGELZQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620349 |
Source


|
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-63-8 |
Source


|
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)
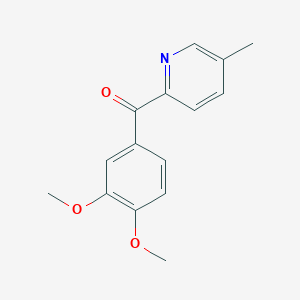


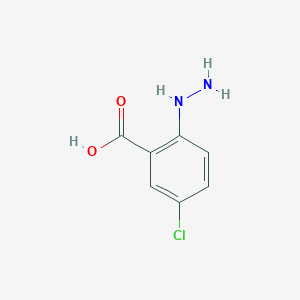


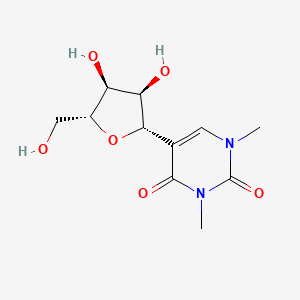

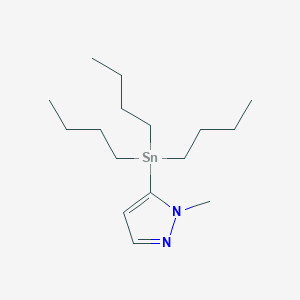


![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)